molecular formula C15H20N2O3S B2933106 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide CAS No. 941915-92-0

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide

Cat. No. B2933106
CAS RN: 941915-92-0
M. Wt: 308.4
InChI Key: ZPPLBZPNPAVMQK-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Catalysis

N-Heterocyclic carbenes (NHCs): , which are structurally related to the compound , have been widely recognized for their role in catalysis . They serve as ligands for transition metal complexes, significantly enhancing the efficiency of catalytic reactions. The strong σ-donor ability of NHCs makes them suitable for a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and more.

Medicinal Chemistry

The compound’s framework is conducive to the development of anti-cancer agents . Its ability to bind with transition metals can be exploited to design metal-based drugs that target specific pathways in cancer cells . Additionally, the cyclopropane moiety is a common feature in many biologically active compounds, potentially enhancing the compound’s medicinal properties.

Organic Synthesis

In organic synthesis, the compound can be used as a precursor for the synthesis of complex molecules. Its tetrahydroquinoline core is a valuable scaffold in the synthesis of natural products and pharmaceuticals, serving as a key intermediate in various synthetic routes .

Materials Science

Due to its potential to form stable complexes with metals, this compound could be used in the development of new materials. For instance, it could be incorporated into polymeric networks or molecular sensors , where its binding properties could allow for the detection of specific metal ions or organic substrates .

Supramolecular Chemistry

The compound’s structural complexity allows it to be involved in the formation of host-guest systems . These systems are fundamental in supramolecular chemistry for understanding molecular recognition and self-assembly processes. The compound could serve as a host for various guest molecules, leading to applications in drug delivery and molecular encapsulation .

Environmental Chemistry

In environmental chemistry, the compound’s ability to form complexes with metals can be utilized for removal of heavy metals from water. It could act as a chelating agent, sequestering toxic metal ions and facilitating their extraction from contaminated sources .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-21(19,20)16-13-7-8-14-12(10-13)4-3-9-17(14)15(18)11-5-6-11/h7-8,10-11,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPLBZPNPAVMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

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